molecular formula C9H9NO B185676 1H-Indole-2-methanol CAS No. 24621-70-3

1H-Indole-2-methanol

Cat. No.: B185676
CAS No.: 24621-70-3
M. Wt: 147.17 g/mol
InChI Key: XEEANGGQJOWRTG-UHFFFAOYSA-N
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Description

1H-Indole-2-methanol is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165230. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

(1H-Indol-2-yl)methanol, also known as 1H-Indole-2-methanol or 1H-indol-2-ylmethanol, is a versatile compound used in the synthesis of various indoles It has been used as a reactant for the synthesis of 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives, which are known to act as 5-ht6 receptor ligands .

Mode of Action

It is known to be a useful starter in indole chemistry . It is used in the synthesis of various indoles, including Oxazino[4,3-a]indoles , which suggests that it may interact with its targets through the formation of these complex structures.

Biochemical Pathways

The biochemical pathways affected by (1H-Indol-2-yl)methanol are likely to be related to the functions of the indoles it helps synthesize. For instance, 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives, synthesized using (1H-Indol-2-yl)methanol, are known to act as 5-HT6 receptor ligands . The 5-HT6 receptor is involved in the serotonin neurotransmission pathway, which plays a crucial role in mood regulation, anxiety, and cognition.

Pharmacokinetics

As a small molecule with a molecular weight of 14717 , it is likely to have good bioavailability

Result of Action

The molecular and cellular effects of (1H-Indol-2-yl)methanol’s action are likely to be related to the functions of the indoles it helps synthesize. For example, it has been used in the synthesis of SR13668, designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol to block Akt signaling . This suggests that (1H-Indol-2-yl)methanol may contribute to anticancer effects through its role in the synthesis of such compounds.

Properties

IUPAC Name

1H-indol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-5,10-11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEANGGQJOWRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179366
Record name 1H-Indole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24621-70-3
Record name 1H-Indole-2-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024621703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24621-70-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165230
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-methanol
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Synthesis routes and methods I

Procedure details

LiAlH4 (1.0 m in THF, 5.0 mL, 5.0 mmol) was slowly added to a solution of indole-2-carboxylic acid (403 mg, 2.5 mmol) in dry THF (18 mL) at 0° C. The resultant yellow solution was warmed to room temperature and stirred for 18 hours. MeOH (0.5 mL) was added and the solution concentrated under reduced pressure (3×). The resultant orange syrup was partially dissolved in CHCl3 (150 mL) and washed consecutively with H2O (10 mL) and NH4Cl (10 mL). The aqueous layer was extracted with CHCl3 (2×25 mL). The combined organic extracts were dried (MgSO4) and concentrated under reduced pressure. Purification by column chromatography on silica gel (100% CH2Cl2) afforded the desired alcohol (250 mg, 68%) as a yellow solid. 1H NMR (CDCl3) δ 4.84 (s, 2H), 6.42 (d, 1H, J=0.9 Hz), 7.11–7.20 (m, 2H), 7.36 (d, 1H, J=7.5 Hz), 7.59 (d, 1H, J=7.5 Hz), 8.31 (br s, 1H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
403 mg
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Yield
68%

Synthesis routes and methods II

Procedure details

To a suspension of lithium aluminum hydride (10.6 g, 264 mmol) in THF (200 mL) is added dropwise a solution of ethyl indole-2-carboxylate (50.0 g, 256 mmol) in THF (250 mL) over 25 minutes. After 3 h, water (10.6 mL) is carefully added, followed by 15% NaOH (10.6 mL), followed by additional portion of water (31.8 mL). The resulting suspension is dried (Na2SO4) and filtered through celite. After concentration under reduced pressure, the white solid (34.0 g) is crystallized from EtOAc/hexanes to give white needles for 1H-indol-2-ylmethanol. Yield 83%. HRMS (FAB) calcd for C9H9NO+H 148.0762, found 148.0771.
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
10.6 mL
Type
reactant
Reaction Step Three
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Quantity
10.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
31.8 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A suspension of lithium aluminum hydride (2.0 g, 0.20 mol) in tetrahydrofuran (100 mL) was cooled with stirring to 0° C. under nitrogen. A solution of ethyl indole-2-carboxylate (10.0 g, 0.052 mol) in tetrahydrofuran was added dropwise, maintaining the reaction temperature between 0°-5° C. After 1 h, the reaction was quenched with saturated sodium potassium tartrate solution. The reaction was filtered and the filter cake washed well with tetrahydrofuran. The tetrahydrofuran was evaporated in vacuo and the residue partitioned between ethyl acetate and water. The ethyl acetate solution was washed with water, saturated brine, dried over magnesium sulfate, filtered and freed of solvent. The title compound was obtained as a yellowish solid. NMR (CDCl3): δ8.18 (1H, bs), 7.57 (1H, d, J=8 Hz), 7.35 (1H, d, J=8 Hz), 7.26 (1H, s), 7.18 (1H, dt, J=1, 8 Hz), 7.10 (1H, dt, J=1, 8 Hz), 6.41 (1H, bs), 4.84 (2H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In a 50-mL round-bottom flask, a total of 2.28 g (12 mmol) of ethyl 2-indolecarboxylate was dissolved in 15 mL of dry THF under N2. The solution was cooled to -78° C. (acetone-dry ice bath) and 24 mL (24 mmol) of 1.0M DIBAL in THF was added over a period of 1 h. The mixture was stirred for 2 h at -78° C., quenched with 10 mL of 1N HCl, then allowed to warm to room temperature. The reaction mixture was then extracted with ether (4×100 mL) and the ether layer was washed with 1N HCL (2×100 mL), dried over MgSO4, filtered, and evaporated in vacuo. The product was purified by flash chromatography (1:1 ethyl acetate:petroleum ether). Yield: 1.76 g (99%). 1H NMR (CDCl3): δ1.86 (t, 1H, J=6, OH), 4.82 (d, 2H, J=6), 6.40 (s, 1H), 7.0-7.3 (m, 2H), 7.34 (d, 1H, J=7.8), 7.58 (d, 1H, J=7.8), 8.36 (br s, 1H) MS (EI): m/z 147 (M+).
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

1H-indole-2-carbaldehyde derivatives (1) may be prepared by reduction of commercially available or well known ethyl 1H-indole-2-carboxylate derivatives (12) with a reducing agent such as LAH in an aprotic solvent such as THF to give the corresponding (1H-indol-2-yl)methanol derivative (13). Oxidation with an oxidizing agent such as active manganese dioxide in an aprotic solvent such as DCM gives the desired 1H-indole-2-carbaldehyde derivatives (1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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[Compound]
Name
( 12 )
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Three
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indole-2-methanol
Reactant of Route 2
1H-Indole-2-methanol
Reactant of Route 3
1H-Indole-2-methanol
Reactant of Route 4
1H-Indole-2-methanol
Reactant of Route 5
Reactant of Route 5
1H-Indole-2-methanol
Reactant of Route 6
1H-Indole-2-methanol
Customer
Q & A

Q1: What synthetic applications have been explored for (1H-Indol-2-yl)methanol?

A: (1H-Indol-2-yl)methanol serves as a valuable precursor in synthesizing various heterocyclic compounds. Research demonstrates its utility in cascade addition-cyclization reactions with vinyl sulfonium salts [] and vinyl selenones [, ] to yield oxazino[4,3-a]indoles and pyrano[3,4-b]indoles. These reactions highlight the compound's reactivity and potential for constructing diverse and complex molecular architectures.

Q2: Has (1H-Indol-2-yl)methanol been isolated from natural sources?

A: Yes, recent phytochemical investigations identified (1H-Indol-2-yl)methanol as a novel natural product. It was isolated for the first time from the root extracts of Jatropha pelargoniifolia, a plant native to Saudi Arabia []. This discovery opens avenues for exploring the compound's potential biological activities and its role in the plant's chemical ecology.

Q3: What is the structure-activity relationship (SAR) of (1H-Indol-2-yl)methanol derivatives in medicinal chemistry?

A: Researchers investigating selective antagonists for the Protease Activated Receptor 4 (PAR4) found that incorporating a (1-benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanol scaffold yielded compounds with nanomolar potency and high selectivity over PAR1 []. Modifications to this core structure could further enhance the potency, selectivity, and pharmacokinetic properties of these antagonists.

Q4: Does (1H-Indol-2-yl)methanol have any known biological activities?

A: While specific biological activities of (1H-Indol-2-yl)methanol are still under investigation, its presence in Jatropha pelargoniifolia root extracts, alongside other bioactive compounds, suggests potential therapeutic applications []. Further research is needed to elucidate its specific mechanisms of action and potential therapeutic targets.

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